

4-Ethylbenzyl chloride physical and chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Ethylbenzyl chloride**

Cat. No.: **B073555**

[Get Quote](#)

An In-depth Technical Guide to **4-Ethylbenzyl Chloride**

Introduction

4-Ethylbenzyl chloride (CAS No. 1467-05-6) is a substituted aromatic hydrocarbon that serves as a key intermediate in various organic syntheses.^[1] With the molecular formula C₉H₁₁Cl, this compound is structurally characterized by an ethyl group and a chloromethyl group attached to a benzene ring at the para position (1,4-substitution). Its reactivity, particularly at the benzylic chloride position, makes it a versatile building block in the synthesis of pharmaceuticals, dyes, synthetic splices, and pesticides.^[1] This document provides a comprehensive overview of the physical, chemical, and spectroscopic properties of **4-Ethylbenzyl chloride**, along with relevant experimental protocols and safety information, tailored for researchers and professionals in drug development and chemical synthesis.

Physical Properties

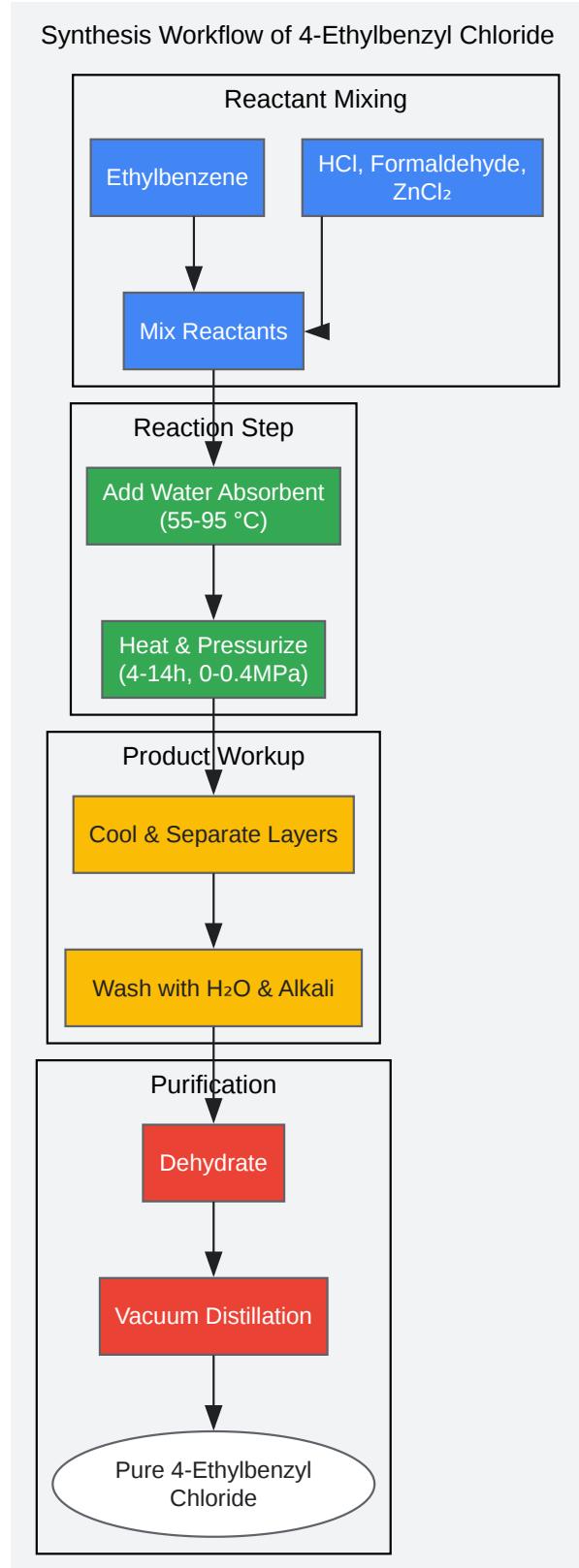
4-Ethylbenzyl chloride is typically a colorless to light yellow liquid under standard conditions.^{[2][3]} It is characterized by its insolubility in water and a pungent odor.^{[4][5][6]} A summary of its key physical properties is presented in the table below.

Property	Value	Source(s)
Molecular Formula	C ₉ H ₁₁ Cl	[2][7][8]
Molecular Weight	154.64 g/mol	[2][7][8][9][10]
Appearance	Colorless to light yellow clear liquid	[2][3][11]
Boiling Point	111 °C / 26 mmHg (3.5 kPa)	[3][9]
Density	1.04 g/cm ³	[9]
Specific Gravity (20/20)	1.04	[3]
Refractive Index (n _{20/D})	1.53	[3][11]
Flash Point	84 °C	[3]
Solubility	Insoluble in water	[4][5][6]

Chemical Properties

The chemical behavior of **4-Ethylbenzyl chloride** is primarily dictated by the reactive benzylic chloride group. It is stable under normal conditions but is sensitive to moisture.[11][12] The compound is incompatible with strong oxidizing and reducing agents, as well as many amines, nitrides, azo/diazo compounds, alkali metals, and epoxides.[5][6]

Property	Description	Source(s)
Stability	Stable under normal conditions.	[12]
Reactivity	Moderately reactive. The chloromethyl group is susceptible to nucleophilic substitution.	[5][6]
Conditions to Avoid	Moisture, heat, sparks, open flames, and incompatible materials.	[3][11]
Incompatible Materials	Strong oxidizing agents, strong reducing agents, amines, nitrides, azo/diazo compounds, alkali metals, epoxides.	[5][6][12]
Hazardous Decomposition	Thermal decomposition can release irritating gases and vapors.	[12]
Hazardous Polymerization	Does not occur under normal conditions.	[12]


Experimental Protocols: Synthesis

A common method for the preparation of **4-Ethylbenzyl chloride** is through the chloromethylation of ethylbenzene. One patented method involves reacting ethylbenzene with acetal and chlorosulfonic acid in the presence of a Lewis acid catalyst.[1] Another approach utilizes more common laboratory reagents.

Protocol: Synthesis via Chloromethylation of Ethylbenzene[13][14]

This protocol outlines a general procedure for the synthesis of **4-Ethylbenzyl chloride** based on literature descriptions.

- Reaction Setup: In a well-ventilated fume hood, charge a reaction vessel with the appropriate proportions of ethylbenzene, hydrochloric acid, paraformaldehyde (or a combination of solid and liquid formaldehyde), and zinc chloride, which acts as a catalyst. [\[13\]](#)[\[14\]](#)
- Initiation: Begin stirring the mixture.
- Reagent Addition: Gradually add a water absorbent, such as concentrated sulfuric acid or phosphorus trichloride, to the mixture while maintaining the reaction temperature between 55-95 °C. The addition is typically carried out over 4 to 14 hours.[\[14\]](#)
- Reaction: Maintain the reaction mixture at 55-95 °C under a pressure of 0-0.4 MPa for an additional 4 to 14 hours to ensure the reaction goes to completion.[\[14\]](#)
- Workup:
 - Cool the reaction mixture, which will cause it to separate into two layers.
 - Separate the upper organic layer, which contains the crude product.
 - Wash the crude product with water and then with a mild alkali solution (e.g., sodium bicarbonate) until the pH is between 4 and 8.[\[13\]](#)[\[14\]](#)
- Purification:
 - Dehydrate the washed crude product using a suitable drying agent (e.g., anhydrous sodium sulfate).
 - Perform fractional distillation under reduced pressure (rectification) to purify the **4-Ethylbenzyl chloride**.[\[13\]](#)[\[14\]](#) A polymerization inhibitor like hydroquinone may be added during distillation to prevent side reactions at high temperatures.[\[14\]](#)

[Click to download full resolution via product page](#)

Synthesis Workflow of 4-Ethylbenzyl Chloride

Spectroscopic Data

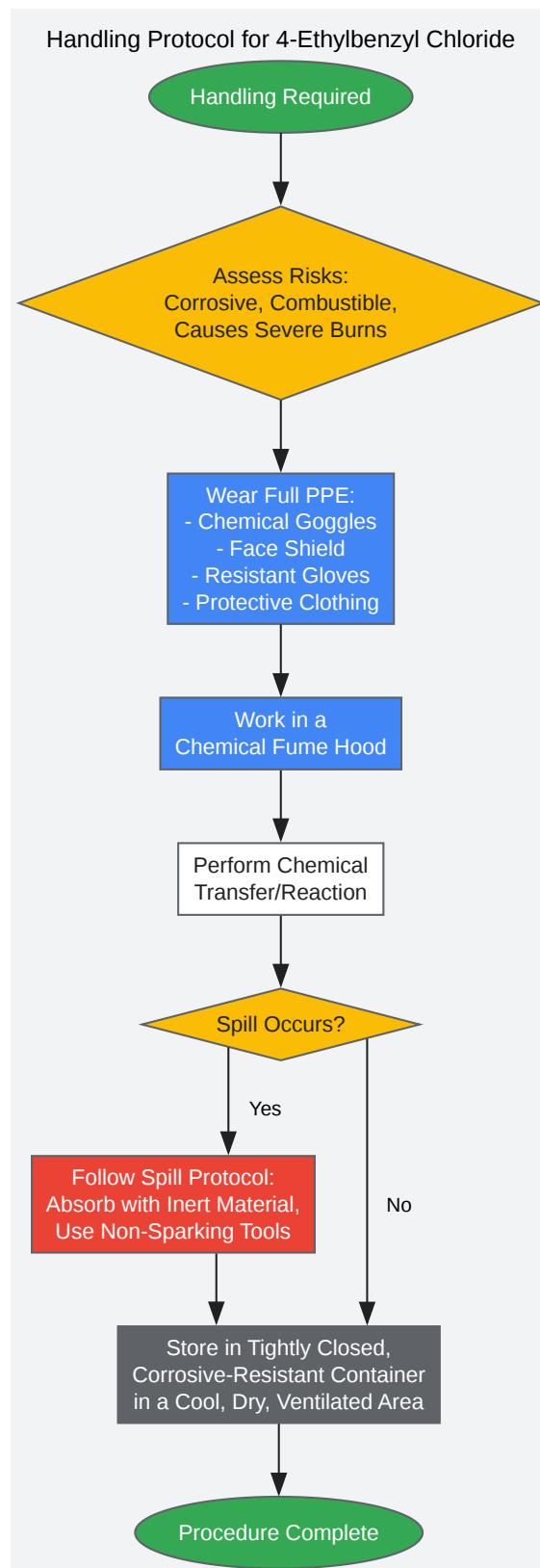
Spectroscopic analysis is crucial for the structural confirmation and purity assessment of **4-Ethylbenzyl chloride**.

4-Ethylbenzyl chloride. While detailed spectra are best obtained from dedicated databases, the following techniques are commonly used for its characterization:

- Nuclear Magnetic Resonance (NMR): ^1H NMR and ^{13}C NMR spectroscopy are used to confirm the structure of the molecule. The supplier Tokyo Chemical Industry (TCI) notes that the NMR spectrum conforms to the expected structure.[3]
- Mass Spectrometry (MS): Gas Chromatography-Mass Spectrometry (GC-MS) is employed to determine the molecular weight and fragmentation pattern, which aids in identification and purity analysis.[7]
- Infrared (IR) Spectroscopy: FTIR spectroscopy can identify the characteristic vibrational frequencies of the functional groups present in the molecule.[7]
- Raman Spectroscopy: This technique provides complementary information to IR spectroscopy regarding the molecular structure.[7]

Safety and Hazards

4-Ethylbenzyl chloride is classified as a hazardous substance. It is a combustible liquid and may be corrosive to metals.[3] It causes severe skin burns and eye damage.[3][7] Proper handling and storage are critical to ensure laboratory safety.


GHS Hazard Information:[3][7]

- Pictograms:
 - Corrosion
 - Health Hazard (for specific target organ toxicity, mutagenicity, carcinogenicity as per some sources)
- Signal Word: Danger
- Hazard Statements:

- H227: Combustible liquid.[[3](#)]
- H290: May be corrosive to metals.[[3](#)][[7](#)]
- H314: Causes severe skin burns and eye damage.[[3](#)][[7](#)]

Handling and Storage:

- Handling: Use only under a chemical fume hood.[[12](#)] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, protective clothing, and eye/face protection.[[12](#)] Avoid breathing mist, vapors, or spray.[[12](#)]
- Storage: Store in a corrosive-resistant container in a dry, cool, and well-ventilated place.[[3](#)] [[12](#)] Keep containers tightly closed and store locked up.[[12](#)]

[Click to download full resolution via product page](#)

Safe Handling Protocol Flowchart

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Preparation method of 4-ethylbenzyl chloride - Eureka | Patsnap [eureka.patsnap.com]
- 2. 4-Ethylbenzyl Chloride | CymitQuimica [cymitquimica.com]
- 3. 4-Ethylbenzyl Chloride | 1467-05-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Ethylbenzyl chloride | C9H11Cl | CID 524243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ETHYLBENZYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. 4-Ethylbenzyl chloride | C9H11Cl | CID 73843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Ethylbenzyl Chloride 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 9. nbinno.com [nbinno.com]
- 10. CAS 1467-05-6 | 1700-5-64 | MDL MFCD00039357 | 4-Ethylbenzyl chloride | SynQuest Laboratories [synquestlabs.com]
- 11. labproinc.com [labproinc.com]
- 12. fishersci.com [fishersci.com]
- 13. CN1370764A - Production process of ethylbenzyl chloride - Google Patents [patents.google.com]
- 14. CN1169762C - Production process of ethylbenzyl chloride - Google Patents [patents.google.com]
- To cite this document: BenchChem. [4-Ethylbenzyl chloride physical and chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b073555#4-ethylbenzyl-chloride-physical-and-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com